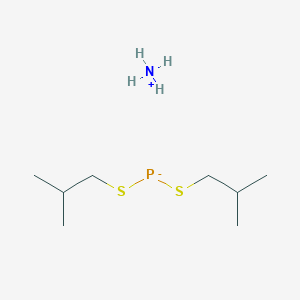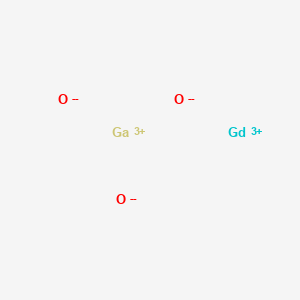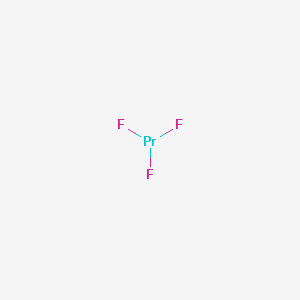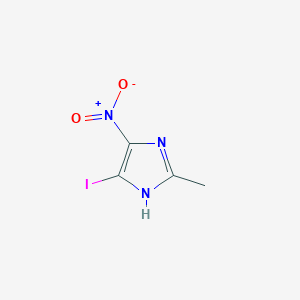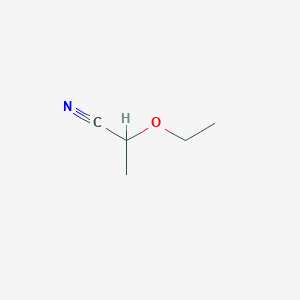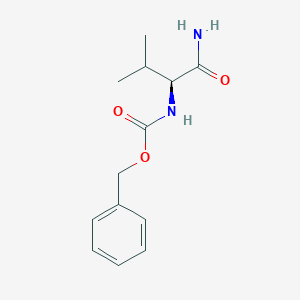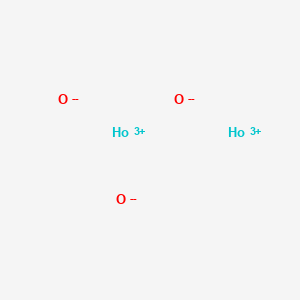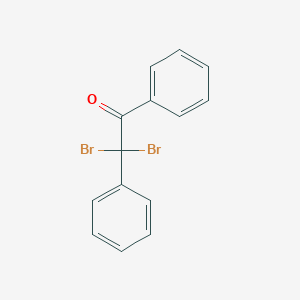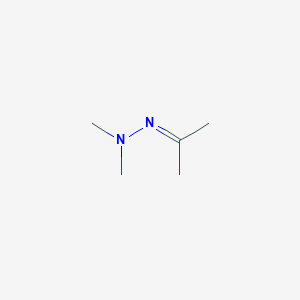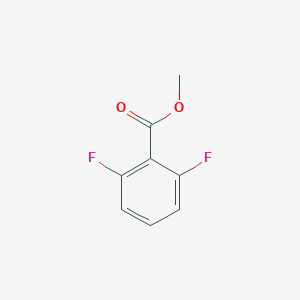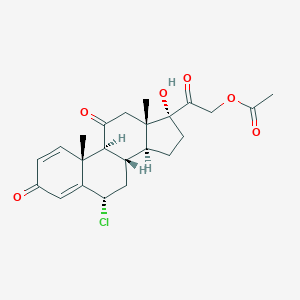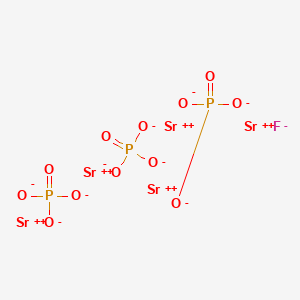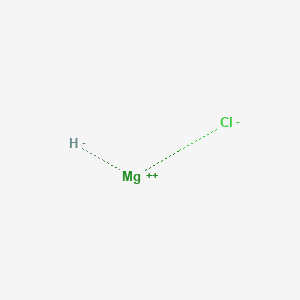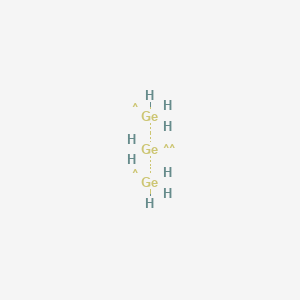
CID 6336267
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Trigermane can be synthesized through several methods. One common approach involves the reduction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces a mixture of germanium hydrides, including CID 6336267. Another method involves the reaction of germane (GeH₄) with germanium dihalides under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common compared to other germanium hydrides. it can be produced using similar methods to those used in laboratory synthesis, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions
Trigermane undergoes various chemical reactions, including:
Oxidation: Trigermane can be oxidized to form germanium oxides. This reaction typically occurs at elevated temperatures.
Reduction: Trigermane can be reduced to form simpler germanium hydrides, such as digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Trigermane can undergo substitution reactions with halogens, leading to the formation of germanium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). These reactions are typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) and bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Germanium halides such as germanium tetrachloride (GeCl₄) and germanium tetrabromide (GeBr₄).
科学研究应用
Trigermane has several scientific research applications, including:
Materials Science: Trigermane is used in the deposition of germanium-containing thin films, which are important in the production of semiconductors and electronic devices.
Semiconductor Technology: Trigermane is utilized in chemical vapor deposition (CVD) processes to create high-purity germanium layers for use in transistors, diodes, and other semiconductor components.
Nanotechnology: Trigermane is explored for its potential in the synthesis of germanium nanostructures, which have applications in optoelectronics and photonics.
作用机制
The mechanism of action of CID 6336267 involves its decomposition and interaction with other chemical species. In chemical vapor deposition processes, this compound decomposes at elevated temperatures to release germanium atoms, which then deposit onto a substrate to form thin films. The molecular targets and pathways involved in these processes depend on the specific conditions and reagents used .
相似化合物的比较
Similar Compounds
Germane (GeH₄): A simpler germanium hydride with fewer germanium atoms.
Digermane (Ge₂H₆): Contains two germanium atoms and is an intermediate between germane and CID 6336267.
Tetragermane (Ge₄H₁₀): Contains four germanium atoms and is more complex than this compound.
Uniqueness of Trigermane
Trigermane is unique due to its specific molecular structure and properties. It offers a balance between the simplicity of germane and the complexity of higher germanium hydrides like tetragermane. This makes it particularly useful in applications requiring precise control over germanium deposition and thin film formation .
属性
CAS 编号 |
14691-44-2 |
|---|---|
分子式 |
Ge3H8 |
分子量 |
226 g/mol |
InChI |
InChI=1S/2GeH3.GeH2/h2*1H3;1H2 |
InChI 键 |
WKUCITQAVDZGQR-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2] |
规范 SMILES |
[GeH3].[GeH3].[GeH2] |
同义词 |
trigermane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


